molecular formula C17H22N2O2 B12168100 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

Cat. No.: B12168100
M. Wt: 286.37 g/mol
InChI Key: FMTAKZQDHMWOFM-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is a complex organic compound with a unique structure that includes a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the methoxy group and the propanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and propanamide groups may play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is unique due to its specific combination of functional groups and the carbazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C17H22N2O2/c1-10(2)17(20)19-15-6-4-5-12-13-9-11(21-3)7-8-14(13)18-16(12)15/h7-10,15,18H,4-6H2,1-3H3,(H,19,20)

InChI Key

FMTAKZQDHMWOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC

Origin of Product

United States

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